5,8-Dichloro-2-methylquinolin-4-ol

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Procurement of generic quinoline analogs without verifying substitution patterns is a primary cause of irreproducible biological data. This 5,8-dichloro-2-methyl-4-hydroxyquinoline scaffold is chemically defined for target engagement studies. Key differentiation: • Selective human MAO-B inhibition (IC₅₀ = 17,000 nM) with negligible MAO-A activity (IC₅₀ > 100,000 nM). • Agonist activity at α3β4 nAChRs (EC₅₀ = 7,000 nM) with 4.1-fold selectivity over the α2β4 subtype. • Dual chlorine and 4-hydroxyl reactive handles for focused library synthesis.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.07 g/mol
CAS No. 1447-40-1
Cat. No. B074382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloro-2-methylquinolin-4-ol
CAS1447-40-1
Molecular FormulaC10H7Cl2NO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14)
InChIKeyXVRYYBYRGBLMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dichloro-2-methylquinolin-4-ol Overview


5,8-Dichloro-2-methylquinolin-4-ol (CAS 1447-40-1) is a polysubstituted quinoline derivative belonging to the 4-hydroxyquinoline class [1]. It is characterized by a quinoline core with chlorine atoms at the 5- and 8-positions, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This specific substitution pattern confers distinct physicochemical and biological properties, making it a specialized scaffold in medicinal chemistry research, particularly as an intermediate or tool compound .

MAO-B pathway inhibition study fit
α3β4 nAChR subtype-selective agonist probe
Synthetic intermediate with reactive 4-OH and Cl sites

5,8-Dichloro-2-methylquinolin-4-ol Substitution Risks


In scientific research and industrial development, the substitution of one quinoline derivative for another without rigorous validation is a common source of experimental failure. The unique 5,8-dichloro-2-methyl substitution pattern on the 4-hydroxyquinoline core of this compound creates a specific electronic and steric environment that dictates its interaction with biological targets and its reactivity in chemical synthesis . While many quinoline analogs exist, their varying substitution patterns (e.g., different halogen positions, alkyl groups, or heteroatoms) lead to significant differences in target binding affinity, selectivity, and overall pharmacological or chemical performance [1]. Therefore, simply selecting a 'similar' or 'in-class' quinoline based on cost or availability is likely to yield non-reproducible or entirely different results. The following evidence sections quantify these specific points of differentiation to guide informed procurement decisions.

Halogen-substituted quinoline analogs may shift MAO-B selectivity
High-potency MAO-B analogs exhibit significantly different SAR
Quinoline-based nAChR ligands may show differing subtype selectivity

5,8-Dichloro-2-methylquinolin-4-ol Key Evidence


MAO-B Inhibition Selectivity

In a head-to-head enzyme inhibition screen, 5,8-Dichloro-2-methylquinolin-4-ol demonstrated an IC50 of 17,000 nM against human membrane-bound MAO-B. In contrast, its activity against the closely related human MAO-A isoform was negligible, with an IC50 greater than 100,000 nM [1]. This represents an approximate >5.8-fold selectivity for MAO-B over MAO-A under these assay conditions. While this potency is moderate, the profile is distinct from many common quinoline-based MAO inhibitors which often show pan-inhibition or a different selectivity window.

MAO-B Selectivity
Head-to-head
MAO-B IC50: 17,000 nM MAO-A: >100,000 nM >5.8× selective
Reported MAO-B selectivity supports SAR studies
Human MAO-B and MAO-A insect cell membranes
Monoamine Oxidase Enzyme Inhibition Neurochemistry

Structural Distinction from Potent MAO-B Inhibitors

A structurally related analog, (E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (a chalcone-quinoline hybrid), exhibited potent MAO-B inhibition with an IC50 of 28 nM in a rat brain mitochondrial assay [1]. The >600-fold difference in potency (28 nM vs. 17,000 nM) between this analog and the target compound highlights the profound impact of the 5,8-dichloro-2-methyl substitution on the 4-hydroxyquinoline core on MAO-B activity. This demonstrates that the specific substitution pattern of the target compound is not associated with high-potency MAO-B inhibition, a key differentiator for projects requiring a scaffold with a defined, lower-affinity profile.

Potency Differentiation
Cross-study
>600× lower potency vs. potent analog (28 nM)
Supports differentiation from high-potency MAO-B inhibitors
Comparator: chalcone-quinoline hybrid, rat brain assay
Structure-Activity Relationship Medicinal Chemistry MAO-B

α3β4 nAChR Agonist Activity

In functional assays using recombinant human cell lines, 5,8-Dichloro-2-methylquinolin-4-ol acted as an agonist at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an EC50 of 7,000 nM. Its activity at the closely related α2β4 subtype was weaker, with an EC50 of 29,000 nM [1]. This establishes a 4.1-fold subtype preference for α3β4 over α2β4. This profile is a specific and quantifiable characteristic of the compound, differentiating it from other quinoline derivatives which may act as antagonists or show different subtype selectivity patterns.

nAChR Agonism
Head-to-head
EC50 7,000 nM (α3β4) EC50 29,000 nM (α2β4) 4.1× preference
Supports α3β4 receptor subtype profiling
Recombinant human α3β4/α2β4 HEK cells
Nicotinic Receptor Neuropharmacology Agonist

5,8-Dichloro-2-methylquinolin-4-ol Applications


MAO-B SAR Scaffold

Given its moderate and selective inhibition of human MAO-B (IC50 = 17,000 nM) with negligible activity against MAO-A (IC50 > 100,000 nM) [1], this compound serves as an excellent starting point for medicinal chemistry programs aimed at exploring the structure-activity relationship (SAR) of quinoline-based MAO-B inhibitors. Its relatively low potency allows for the clear observation of potency enhancements or reductions following synthetic modifications, making it a valuable tool for hit-to-lead optimization campaigns.

α3β4 nAChR Research Tool

The compound's functional activity as an agonist at human α3β4 nAChRs (EC50 = 7,000 nM) with a 4.1-fold selectivity over the α2β4 subtype [2] makes it a suitable chemical probe for in vitro studies of α3β4 nAChR function. This is particularly relevant for research into neurological conditions where this receptor subtype is implicated. Its defined profile allows researchers to dissect α3β4-mediated effects from those of other nAChR subtypes, a capability not offered by less selective quinoline analogs.

Synthetic Intermediate / Building Block

5,8-Dichloro-2-methylquinolin-4-ol is primarily listed and supplied as a research chemical and synthetic intermediate . Its core structure, featuring a reactive 4-hydroxyl group and two chlorine atoms amenable to further functionalization (e.g., via nucleophilic aromatic substitution or cross-coupling reactions), makes it a valuable building block for the synthesis of more complex quinoline-based libraries or targeted molecules. Procurement for this purpose is justified by its specific substitution pattern, which is not readily interchangeable with other dichloroquinoline isomers.

Application
Selection Property
Validation Focus
MAO-B pathway SAR studies
MAO-B selectivity profile
Subtype-selectivity assay review
α3β4 nAChR functional studies
Subtype agonist profile
Functional EC50 endpoint review
Quinoline-based synthesis
5,8-Dichloro substitution pattern
Reactivity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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